molecular formula C7H9ClN2O B1669159 Clazamycin B CAS No. 71774-49-7

Clazamycin B

Cat. No.: B1669159
CAS No.: 71774-49-7
M. Wt: 172.61 g/mol
InChI Key: DVCHIDKMDZZKBR-CAHLUQPWSA-N
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Description

Clazamycin B is a chlorine-containing antibiotic that belongs to the pyrrolizidine class of compounds. It is known for its unique structure and significant biological activities, particularly its antitumor properties. The compound is derived from the culture broth of a specific strain of Streptomyces, a genus of actinobacteria known for producing various antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clazamycin B is typically isolated from the culture broth of Streptomyces No. MF990-BF4. The strain is cultured at 27°C for 67 hours on a rotatory shaker in a medium containing glycerol, cotton seed meal, sodium chloride, and L-asparagine, adjusted to pH 7.4. The culture broth is then filtered, and the antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with hydrochloric acid. The active eluate is concentrated to dryness and further purified by column chromatography on Amberlite XAD-2 and activated carbon .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the fermentation of Streptomyces in bioreactors, followed by filtration, adsorption, and multiple stages of chromatography to achieve the desired purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Clazamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interconvert with Clazamycin A in aqueous solutions, with the equilibrium ratio being pH-dependent .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Major Products: The major products formed from these reactions include different epimers and derivatives of Clazamycin, which can be further studied for their biological activities .

Scientific Research Applications

Clazamycin B has been extensively studied for its antitumor properties. It exists in aqueous solution as a mixture of two epimers, Clazamycin A and B, with the ratio being pH-dependent. This property has been exploited in various studies to understand the mechanism of action and potential therapeutic applications .

In Chemistry: this compound is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.

In Biology: The compound is used to investigate the biological pathways and molecular targets involved in its antitumor activity.

In Medicine: this compound is being explored as a potential chemotherapeutic agent due to its ability to inhibit the growth of certain cancer cells .

In Industry: The compound’s unique properties make it a valuable candidate for the development of new antibiotics and other pharmaceutical agents .

Mechanism of Action

Clazamycin B exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It is believed to interfere with the synthesis of nucleic acids, thereby inhibiting the growth of cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interact with DNA and RNA, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

    Clazamycin A: Another epimer of Clazamycin, with similar biological activities but different structural properties.

    Crotanecine: A pyrrolizidine alkaloid with distinct biological activities.

    Danaidal: Known for its unique structure and biological properties.

    Danaidone: Another pyrrolizidine alkaloid with potential therapeutic applications.

    Trachelanthamidine: A compound with similar structural features but different biological activities.

Uniqueness: Clazamycin B stands out due to its unique chlorine-containing structure and significant antitumor properties. Its ability to interconvert with Clazamycin A adds to its versatility and potential for various applications in scientific research and medicine .

Properties

IUPAC Name

(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCHIDKMDZZKBR-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992431
Record name 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71774-49-7
Record name Clazamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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